molecular formula C20H17F3N2O4 B2421026 N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 2034270-79-4

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2421026
CAS No.: 2034270-79-4
M. Wt: 406.361
InChI Key: ZAEGSSCNPIFOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that features a benzofuran ring, a hydroxypropyl group, and a trifluoromethylphenyl group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and reduce side reactions .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide linkage can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran structures, such as benzofuran-2-carboxylic acid and benzofuran-3-carboxamide.

    Trifluoromethylphenyl derivatives: Compounds like 3-(trifluoromethyl)aniline and 3-(trifluoromethyl)benzoic acid.

Uniqueness

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is unique due to its combination of a benzofuran ring, a hydroxypropyl group, and a trifluoromethylphenyl group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-19(28,16-9-12-5-2-3-8-15(12)29-16)11-24-17(26)18(27)25-14-7-4-6-13(10-14)20(21,22)23/h2-10,28H,11H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEGSSCNPIFOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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